(S)-ethyl 3,4-dihydroxybutanoate
Description
Properties
Molecular Formula |
C6H12O4 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
ethyl 3,4-dihydroxybutanoate |
InChI |
InChI=1S/C6H12O4/c1-2-10-6(9)3-5(8)4-7/h5,7-8H,2-4H2,1H3 |
InChI Key |
VKYSMCMNKCLRND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-ethyl 3,4-dihydroxybutanoate can be synthesized through various methods. One common approach involves the oxidation of D- or L-hexose sources using an alkali metal or alkaline earth metal hydroxide and a peroxide oxidizing agent . The reaction is typically carried out at temperatures between 25°C and 80°C, maintaining a low concentration of base and oxidizing agent in the reaction mixture . Upon acidification, the 3-hydroxylactone is produced, which can then be esterified to form 3,4-dihydroxybutanoic acid ethyl ester .
Industrial Production Methods
Industrial production methods for 3,4-dihydroxybutanoic acid ethyl ester often involve the use of carbohydrate substrates. An improved process for the synthesis of protected esters of (S)-3,4-dihydroxybutanoic acid includes the use of cyclic orthoesters and 3-hydroxybutyrolactone in a one-pot process . This method is advantageous due to its efficiency and scalability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(S)-ethyl 3,4-dihydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
Chemical Synthesis
(S)-ethyl 3,4-dihydroxybutanoate serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its chiral nature. The compound can be synthesized through the esterification of (S)-3,4-dihydroxybutanoic acid with ethanol, typically using an acid catalyst like sulfuric acid or p-toluenesulfonic acid under reflux conditions to facilitate water removal during the reaction .
Table 1: Synthesis Methods for (S)-ethyl 3,4-dihydroxybutanoate
Biological Applications
In biological research, (S)-ethyl 3,4-dihydroxybutanoate is studied for its interactions with various biochemical pathways. It has been shown to affect the tyrosine metabolism pathway and interacts with key enzymes such as histidine ammonia-lyase and macrophage migration inhibitory factor. Its role as a model compound in enzyme-catalyzed reactions provides insights into metabolic processes.
Case Study: Inhibition of Inflammation
Research has indicated that derivatives of (S)-ethyl 3,4-dihydroxybutanoate exhibit potential as inhibitors of eukaryotic inflammation. For instance, compounds derived from cyanobacteria have been identified to possess anti-inflammatory properties, suggesting that similar derivatives could be explored for therapeutic applications .
Pharmaceutical Applications
The compound also has potential pharmaceutical applications due to its chiral nature, which is valuable in drug development. As a chiral intermediate, it can be used in the synthesis of various pharmaceuticals that require specific stereochemistry for efficacy.
Table 2: Potential Pharmaceutical Uses
Industrial Applications
Beyond laboratory settings, (S)-ethyl 3,4-dihydroxybutanoate is utilized in industrial applications such as the production of fine chemicals and biodegradable polymers. Its ability to serve as a precursor in these processes highlights its versatility and importance in sustainable chemistry.
Mechanism of Action
The mechanism of action of 3,4-dihydroxybutanoic acid ethyl ester involves its role as a substrate in various enzymatic reactions. The compound undergoes nucleophilic acyl substitution reactions, where the ester group is replaced by nucleophiles, forming tetrahedral intermediates . These reactions are crucial in the synthesis of complex molecules and pharmaceuticals .
Comparison with Similar Compounds
Methyl (3S)-3,4-Dihydroxybutanoate
(S)-Benzyl 3,4-Dihydroxybutanoate
- Molecular Formula : C₁₁H₁₄O₄ (inferred from benzyl substitution).
- Synthesis : Involves protection of hydroxyl groups and esterification with benzyl alcohol, as demonstrated in (61% yield) .
- Applications : Benzyl esters serve as protective intermediates in multi-step organic syntheses, enabling selective deprotection .
3,4-Dihydroxybutanoic Acid (Parent Acid)
Ethyl 2-Amino-4-Hydroxybutanoate
- Molecular Formula: C₆H₁₃NO₃ .
- CAS : 764724-38-1 .
- Key Difference: Substitution at the 2nd position (amino group) alters reactivity and biological activity compared to 3,4-dihydroxy derivatives.
Data Table: Structural and Functional Comparison
Pharmaceutical Relevance
Physicochemical Properties
- Stability : Methyl and benzyl esters require low-temperature storage (-20°C) to prevent decomposition .
Q & A
Basic: What synthetic strategies are recommended for preparing (S)-ethyl 3,4-dihydroxybutanoate with high enantiomeric purity?
Methodological Answer:
The synthesis of (S)-ethyl 3,4-dihydroxybutanoate requires careful stereochemical control. A multi-step approach is recommended:
- Step 1: Start with a chiral precursor, such as (S)-malic acid or a derivative, to ensure retention of the (S)-configuration.
- Step 2: Protect the diol groups using tert-butyldimethylsilyl (TBDMS) ethers or benzyl ethers to prevent unwanted side reactions during esterification .
- Step 3: Perform esterification with ethanol under mild acidic conditions (e.g., catalytic H₂SO₄) to avoid racemization.
- Step 4: Deprotect the diol groups using tetrabutylammonium fluoride (TBAF) for silyl ethers or hydrogenolysis for benzyl ethers .
- Validation: Confirm stereochemical integrity via chiral HPLC (e.g., using a Chiralpak® column) or polarimetry .
Basic: How should researchers characterize the purity and structure of (S)-ethyl 3,4-dihydroxybutanoate?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy: ¹H-NMR and ¹³C-NMR can identify functional groups and confirm regiochemistry. For example, the diol protons (3,4-OH) typically appear as broad singlets in DMSO-d₆ at δ 4.5–5.0 ppm, while the ethyl ester protons resonate as a quartet near δ 4.1 ppm .
- Mass Spectrometry (HRMS): Verify molecular weight (expected [M+H]⁺ = 163.0974 for C₆H₁₂O₄).
- FTIR: Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and hydroxyl (O-H) stretch at 3300–3500 cm⁻¹ .
- Melting Point/Polarimetry: Compare observed [α]D²⁵ with literature values for enantiopurity assessment .
Basic: What safety protocols are critical for handling (S)-ethyl 3,4-dihydroxybutanoate in the lab?
Methodological Answer:
- Storage: Store at 4°C in a sealed, light-resistant container under inert gas (e.g., N₂) to prevent oxidation of the diol groups .
- Handling: Use gloves and eye protection. Avoid inhalation of aerosols; work in a fume hood with local exhaust ventilation .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinses to prevent hydrolysis .
Advanced: How can researchers resolve contradictions in reactivity data under varying pH conditions?
Methodological Answer:
Contradictions in pH-dependent reactivity (e.g., ester hydrolysis vs. stability) can be addressed by:
- Controlled Experiments: Systematically vary pH (2–12) and monitor degradation via LC-MS or TLC at timed intervals.
- Kinetic Analysis: Plot reaction rates vs. pH to identify optimal stability ranges. For example, the ester is likely stable at pH 4–6 but hydrolyzes rapidly under alkaline conditions .
- Computational Modeling: Use density functional theory (DFT) to predict protonation states and transition-state energies under different pH conditions .
Advanced: What mechanistic insights explain the stereochemical stability of (S)-ethyl 3,4-dihydroxybutanoate during synthesis?
Methodological Answer:
- Intramolecular H-Bonding: The proximity of the 3,4-diol groups may form a six-membered ring via hydrogen bonding, reducing susceptibility to racemization .
- Protecting Group Strategy: Bulky groups (e.g., TBDMS) sterically hinder nucleophilic attack at the chiral center during esterification .
- Solvent Effects: Use aprotic solvents (e.g., dichloromethane) to minimize proton exchange and stabilize the transition state .
Advanced: How can enantiomeric excess (ee) be optimized in large-scale syntheses?
Methodological Answer:
- Catalytic Asymmetric Methods: Employ chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for kinetic resolution during esterification .
- Crystallization Techniques: Use chiral resolving agents (e.g., (R)-1-phenylethylamine) to isolate the (S)-enantiomer via diastereomeric salt formation .
- Process Monitoring: Implement inline PAT (Process Analytical Technology) tools, such as Raman spectroscopy, to track ee in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
